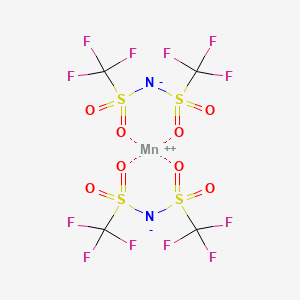
bis(trifluoromethylsulfonyl)azanide;manganese(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(trifluoromethylsulfonyl)azanide;manganese(2+) is a chemical compound with the molecular formula C4F12MnN2O8S4. It is known for its high thermal stability, chemical stability, and electrochemical stability. This compound is typically used in various scientific research applications, particularly in the fields of chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis(trifluoromethylsulfonyl)azanide;manganese(2+) can be synthesized through the reaction of lithium bis(trifluoromethylsulfonyl)azanide with manganese(II) chloride. The reaction is typically carried out in an organic solvent such as acetonitrile or dichloromethane under an inert atmosphere to prevent moisture from affecting the reaction .
Industrial Production Methods
Industrial production of bis(trifluoromethylsulfonyl)azanide;manganese(2+) involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high purity and yield. The compound is usually produced in a crystalline powder form and stored under inert conditions to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(trifluoromethylsulfonyl)azanide;manganese(2+) undergoes various types of chemical reactions, including:
Oxidation: It can act as a catalyst in oxidation reactions, particularly in the oxidation of hydrocarbons.
Reduction: The compound can also participate in reduction reactions, often serving as a catalyst.
Substitution: It can undergo substitution reactions where one of the trifluoromethylsulfonyl groups is replaced by another functional group
Common Reagents and Conditions
Common reagents used in reactions involving bis(trifluoromethylsulfonyl)azanide;manganese(2+) include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield epoxides or alcohols, while reduction reactions can produce alkanes or alkenes .
Wissenschaftliche Forschungsanwendungen
Bis(trifluoromethylsulfonyl)azanide;manganese(2+) has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including oxidation and reduction reactions.
Materials Science: The compound is utilized in the development of advanced materials, particularly in the creation of ionic liquids and electrolytes for batteries.
Biology and Medicine:
Wirkmechanismus
The mechanism by which bis(trifluoromethylsulfonyl)azanide;manganese(2+) exerts its effects involves its ability to act as a catalyst in various chemical reactions. The manganese(2+) ion plays a crucial role in facilitating electron transfer processes, which are essential for oxidation and reduction reactions. The trifluoromethylsulfonyl groups enhance the compound’s stability and reactivity by providing electron-withdrawing effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zinc bis(trifluoromethylsulfonyl)azanide: Similar in structure but contains zinc instead of manganese.
Magnesium bis(trifluoromethylsulfonyl)azanide: Contains magnesium and is used in the development of ionic liquids and electrolytes.
Uniqueness
Bis(trifluoromethylsulfonyl)azanide;manganese(2+) is unique due to its high thermal and chemical stability, making it suitable for applications that require robust performance under extreme conditions. Its ability to act as a catalyst in both oxidation and reduction reactions further enhances its versatility in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C4F12MnN2O8S4 |
|---|---|
Molekulargewicht |
615.2 g/mol |
IUPAC-Name |
bis(trifluoromethylsulfonyl)azanide;manganese(2+) |
InChI |
InChI=1S/2C2F6NO4S2.Mn/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2 |
InChI-Schlüssel |
NNWDGVNRIAAYMY-UHFFFAOYSA-N |
Kanonische SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Mn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


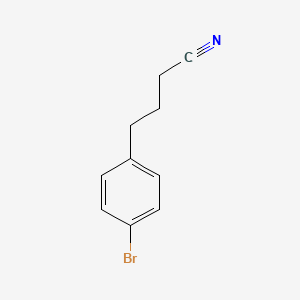
![7-Benzyl-4-(3,4-difluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13145634.png)
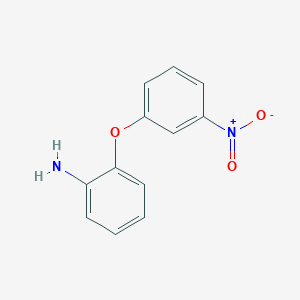
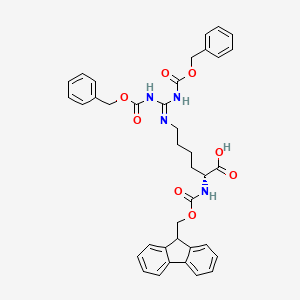
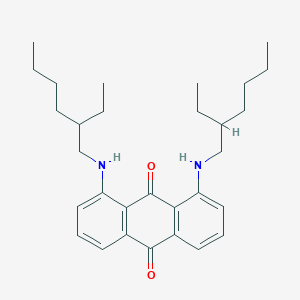

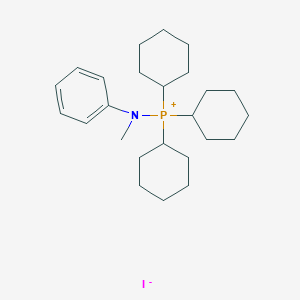

![tert-Butyl 3'-chloro-5'H-spiro[azetidine-3,7'-furo[3,4-b]pyridine]-1-carboxylate](/img/structure/B13145690.png)
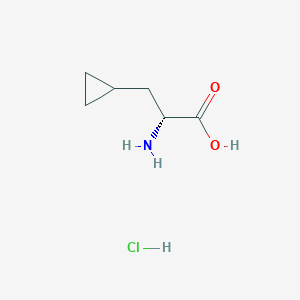
![Methyl[(4-methyl-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]amine](/img/structure/B13145702.png)
![2-(3'-(9,9-Dimethyl-9H-fluoren-2-yl)-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B13145707.png)
![3-((4-(4-Chlorobenzyl)-5-oxo-1,2,4,5,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methyl)benzonitrile](/img/structure/B13145713.png)
![2,4-Dibromo-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13145718.png)
